molecular formula C9H10FNO3 B3031413 Methyl 3-amino-5-fluoro-4-methoxybenzoate CAS No. 329-46-4

Methyl 3-amino-5-fluoro-4-methoxybenzoate

Cat. No.: B3031413
CAS No.: 329-46-4
M. Wt: 199.18
InChI Key: GYGCYBGUMQWDFF-UHFFFAOYSA-N
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Description

This compound is primarily utilized in organic synthesis and pharmaceutical research, though it is currently listed as a discontinued product by CymitQuimica .

Properties

IUPAC Name

methyl 3-amino-5-fluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGCYBGUMQWDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801270868
Record name Methyl 3-amino-5-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-46-4
Record name Methyl 3-amino-5-fluoro-4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-5-fluoro-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801270868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-fluoro-4-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to introduce the amino group . The final step involves esterification with methanol to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-5-fluoro-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-amino-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers: Methyl 5-amino-2-fluoro-4-methoxybenzoate

Structure and Properties :

  • Molecular Formula: C₉H₁₀FNO₃ (identical to the target compound).
  • Substituent Positions: Amino (5), fluoro (2), methoxy (4).
  • Molecular Weight : 199.18 g/mol .

Key Differences :

  • The fluoro group at position 2 (vs.
  • The amino group at position 5 (vs. 3) may influence hydrogen-bonding interactions in biological systems.
  • Applications: While the target compound is discontinued, Methyl 5-amino-2-fluoro-4-methoxybenzoate is available commercially (American Elements) for research in medicinal chemistry .

Pesticide Derivatives: Metsulfuron Methyl Ester

Structure and Properties :

  • Molecular Formula : C₁₄H₁₅N₅O₆S.
  • Substituents : Sulfonylurea bridge, triazine ring, and methoxy group .
  • Molecular Weight : ~381.36 g/mol (calculated).

Comparison :

  • The triazine ring and sulfonylurea group enhance herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.
  • Applications : Metsulfuron methyl ester is a commercial herbicide, whereas the target compound’s applications remain exploratory .

Halogenated Analogs: 3-Bromo-5-fluoro-4-iodoaniline

Structure and Properties :

  • Molecular Formula: C₆H₄BrFINO.
  • Substituents: Bromo (3), fluoro (5), iodo (4), and amino (1) .
  • Molecular Weight : ~328.91 g/mol (calculated).

Comparison :

  • Replacement of the ester group with halogens (Br, I) increases molecular weight and hydrophobicity.
  • Applications : Used in synthesis of agrochemicals and pharmaceuticals, whereas the target compound’s ester group may favor use as a synthetic intermediate .

Physicochemical and Functional Data

Compound Name Molecular Weight (g/mol) Substituent Positions Solubility (Inference) Key Applications
Methyl 3-amino-5-fluoro-4-methoxybenzoate ~199.18 3-NH₂, 5-F, 4-OCH₃ Moderate (polar groups) Discontinued (research use)
Methyl 5-amino-2-fluoro-4-methoxybenzoate 199.18 5-NH₂, 2-F, 4-OCH₃ High (ester group) Medicinal chemistry
Metsulfuron methyl ester ~381.36 Triazine, sulfonylurea Low (hydrophobic groups) Herbicide
3-Bromo-5-fluoro-4-iodoaniline ~328.91 3-Br, 5-F, 4-I, 1-NH₂ Low (halogens dominate) Agrochemical synthesis

Research Findings and Implications

  • Substituent Position Effects: Evidence from aminoazo dyes (e.g., 3′-methyl vs. 4′-methyl derivatives) demonstrates that substituent position critically influences biological activity and metabolic stability . This aligns with the observed differences between the target compound and its positional isomer (Section 2.1).
  • Electronic Effects: The fluoro group’s electron-withdrawing nature may enhance the electrophilicity of the benzene ring in the target compound compared to non-fluorinated analogs, affecting reactivity in nucleophilic aromatic substitution .

Biological Activity

Methyl 3-amino-5-fluoro-4-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a fluorine atom, and a methoxy group. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FNO3C_{10}H_{10}FNO_3. The presence of the amino group allows for hydrogen bonding, while the fluorine atom enhances the compound's reactivity and binding affinity to biological targets. The methoxy group contributes to the compound's lipophilicity, influencing its pharmacokinetic properties.

Property Value
Molecular Weight215.19 g/mol
Log P (octanol-water)1.86
SolubilitySoluble in organic solvents
BBB PermeabilityYes

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including proteins and enzymes. The amino group can form hydrogen bonds, facilitating interactions with target sites. The electronegative fluorine atom may enhance binding through specific molecular interactions, such as halogen bonding.

Biological Activity Studies

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, derivatives similar to this compound have shown low micromolar growth inhibitory concentrations (GI50) against human breast cancer cell lines (MDA-MB-468 and MCF-7) and colon cancer cell lines (HT29 and HCT-116) .

Case Study: Antitumor Activity

A study focusing on structurally related compounds found that certain derivatives exhibited significant growth inhibition in cancer cells. For example:

Compound Cell Line GI50 (µM)
This compoundMDA-MB-468<1
Methyl 3-amino-2-fluoro-4-methoxybenzoateHT295

These findings suggest that the structural characteristics of this compound are critical for its biological activity, particularly in inhibiting cancer cell proliferation.

Pharmacological Potential

The compound has also been investigated for its role as a potential inhibitor of specific enzymes involved in drug metabolism. Notably, it does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), indicating a favorable profile for drug development . This characteristic is essential for minimizing drug-drug interactions in therapeutic settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-5-fluoro-4-methoxybenzoate
Reactant of Route 2
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